(Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide

Catalog No.
S3277226
CAS No.
391218-07-8
M.F
C18H17ClN2O2
M. Wt
328.8
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-d...

CAS Number

391218-07-8

Product Name

(Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide

IUPAC Name

(Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8

InChI

InChI=1S/C18H17ClN2O2/c1-3-21(4-2)18(22)14(12-20)11-16-8-9-17(23-16)13-6-5-7-15(19)10-13/h5-11H,3-4H2,1-2H3/b14-11-

InChI Key

FYCQGVUGDJXXDD-KAMYIIQDSA-N

SMILES

CCN(CC)C(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)Cl)C#N

solubility

not available

CAFAMIDE, also known by its systematic name (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide, is a relatively new organic compound first synthesized and characterized in 2013 []. Since its discovery, researchers have been investigating its potential therapeutic applications due to its promising biological properties.

Chemical Properties and Synthesis

CAFAMIDE appears as a white crystalline solid with a melting point of 170-172 °C []. It exhibits good solubility in most organic solvents but is insoluble in water []. The multi-step synthesis of CAFAMIDE involves the reaction of various starting materials, including 3-chlorobenzaldehyde, malononitrile, 2-furoyl chloride, and diethylamine []. The product undergoes purification through recrystallization using a mixture of ethanol and water []. Confirmation of the structure and purity of the synthesized CAFAMIDE is achieved using various analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS) [].

(Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a cyano group, and a diethylamino moiety. The compound has the molecular formula C15H14ClN3O2C_{15}H_{14}ClN_{3}O_{2} and a molecular weight of approximately 303.74 g/mol. Its structural features contribute to its potential biological activities and applications in medicinal chemistry.

Typical for acrylamides and cyano compounds. Key reactions include:

  • Nucleophilic Addition: The cyano group can undergo nucleophilic addition reactions, allowing for further functionalization.
  • Michael Addition: The double bond in the acrylamide can act as an electrophile in Michael addition reactions with nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the acrylamide can hydrolyze to form corresponding carboxylic acids.

These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with novel properties.

Research indicates that (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide exhibits notable biological activities, particularly as a potential inhibitor of Janus kinases. Janus kinases are critical in various signaling pathways related to inflammation and immune responses. The compound's structural features may enhance its binding affinity to these enzymes, making it a candidate for therapeutic applications in treating autoimmune diseases and inflammatory conditions .

The synthesis of (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide generally involves several steps:

  • Formation of the Furan Ring: The furan moiety can be synthesized through cyclization reactions involving appropriate precursors such as 3-chlorophenyl aldehydes and dicarbonyl compounds.
  • Acrylamide Formation: The acrylamide is formed by reacting an amine (in this case, diethylamine) with an acrylonitrile derivative.
  • Coupling Reaction: The furan derivative is coupled with the acrylamide under suitable conditions (e.g., using coupling agents or catalysts).
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods allow for the efficient production of the compound while maintaining high purity levels.

The primary applications of (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide include:

  • Pharmaceuticals: As a potential drug candidate for treating inflammatory diseases due to its Janus kinase inhibition properties.
  • Research Reagents: Used in biochemical assays to study kinase activity and related signaling pathways.
  • Material Science: Investigated for use in polymer chemistry due to its reactive functional groups that can be incorporated into polymer matrices.

Interaction studies have focused on the compound's ability to bind with specific biological targets, particularly Janus kinases. These studies typically employ techniques such as:

  • Molecular Docking: To predict binding affinities and orientations within the active sites of target enzymes.
  • In Vitro Assays: To evaluate the inhibitory effects on cell lines expressing Janus kinases.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles in biological systems.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-acrylic acid methyl esterContains furan and cyano groupsPotential anti-inflammatory activityMethyl ester group alters solubility
4-(3-chloro-phenyl)-2-cyano-N,N-diethylacetamideSimilar backbone with acetamideJanus kinase inhibitionAcetamide may affect bioavailability
5-(4-chlorophenyl)furan-2-carboxylic acidFuran ring with carboxylic acidAntimicrobial propertiesCarboxylic acid enhances water solubility

These compounds highlight the diversity within this chemical class while underscoring the unique characteristics of (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide, particularly its specific activity against Janus kinases due to its unique substituents.

XLogP3

3.9

Dates

Last modified: 08-19-2023

Explore Compound Types